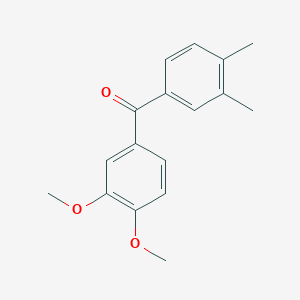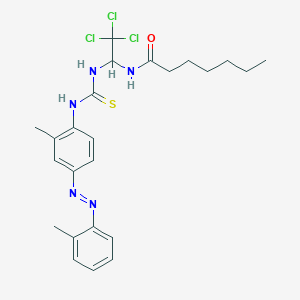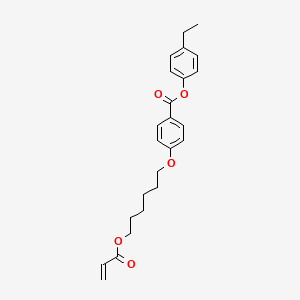![molecular formula C33H36N2O6 B14148118 3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine moiety: This step often involves nucleophilic substitution reactions.
Attachment of aromatic and ether groups: These steps may involve Suzuki-Miyaura coupling reactions or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its morpholine moiety.
Biological Studies: It can be used to study the interactions between small molecules and proteins, particularly those involved in signal transduction pathways.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in materials science, particularly in the development of new polymers or coatings.
作用機序
The mechanism of action of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The morpholine moiety can interact with neurotransmitter receptors, while the aromatic and ether groups can participate in π-π stacking interactions with proteins. These interactions can modulate the activity of various signaling pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione: shares similarities with other pyrrolidine-based compounds, such as:
Uniqueness
The uniqueness of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione lies in its combination of a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups. This combination of structural features gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C33H36N2O6 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC名 |
(4E)-4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O6/c1-24-8-5-6-11-28(24)41-23-22-40-27-14-12-25(13-15-27)30-29(31(36)26-9-3-2-4-10-26)32(37)33(38)35(30)17-7-16-34-18-20-39-21-19-34/h2-6,8-15,30,36H,7,16-23H2,1H3/b31-29+ |
InChIキー |
PBDHSVHEJMPQLX-OWWNRXNESA-N |
異性体SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3/C(=C(/C4=CC=CC=C4)\O)/C(=O)C(=O)N3CCCN5CCOCC5 |
正規SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3CCCN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)





![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)


![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
